trans-4-Fluoro-1-methylpyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

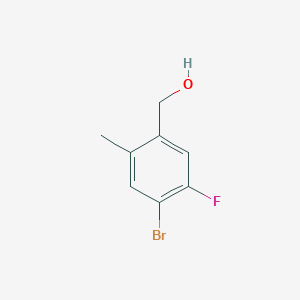

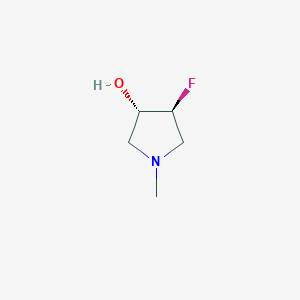

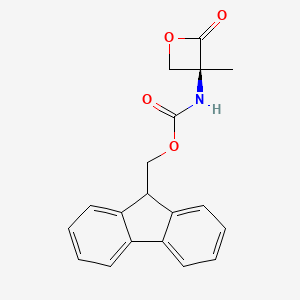

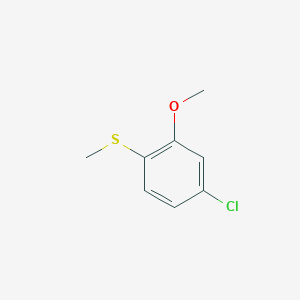

Trans-4-Fluoro-1-methylpyrrolidin-3-ol is a chemical compound with the CAS Number: 1283720-87-5. It has a molecular weight of 119.14 and its IUPAC name is (3S,4S)-4-fluoro-1-methyl-3-pyrrolidinol . It is typically a colorless to yellow sticky oil to semi-solid .

Molecular Structure Analysis

The molecular formula of trans-4-Fluoro-1-methylpyrrolidin-3-ol is C5H10FNO . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a fluorine atom and a methyl group attached to the pyrrolidine ring .Physical And Chemical Properties Analysis

Trans-4-Fluoro-1-methylpyrrolidin-3-ol is a colorless to yellow sticky oil to semi-solid . Other specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique

Pharmacology

trans-4-Fluoro-1-methylpyrrolidin-3-ol: in pharmacology is primarily utilized for its potential as a building block in the synthesis of more complex molecules. The pyrrolidine ring, a core structure in this compound, is a common motif in many biologically active molecules . It can be used to modify pharmacokinetic properties and enhance the biological activity of new drug candidates. Its fluorine atom, being a bioisostere for hydrogen, can improve the binding affinity and selectivity of pharmaceuticals.

Organic Synthesis

In organic synthesis, trans-4-Fluoro-1-methylpyrrolidin-3-ol serves as a versatile intermediate. Its incorporation into target molecules can introduce chirality and influence stereochemical outcomes due to its asymmetric carbon centers. The compound’s ability to participate in various chemical reactions makes it valuable for constructing complex organic molecules, potentially leading to new materials or drugs.

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant due to the pyrrolidine ring’s presence in many therapeutic agents. It can be used to synthesize novel compounds with potential medicinal properties. The fluorine atom can alter the lipophilicity and metabolic stability of these compounds, which is crucial for drug design and development .

Biochemistry

In biochemistry, trans-4-Fluoro-1-methylpyrrolidin-3-ol can be employed to study enzyme-substrate interactions and the mechanisms of biochemical reactions. Its structural features allow for probing the influence of fluorinated substituents on biological systems, which is essential for understanding the metabolism and action of bioactive compounds .

Chemical Engineering

This compound is relevant in chemical engineering, particularly in process optimization and the development of synthetic pathways. Its stable structure under various conditions can be advantageous in designing efficient and scalable processes for the production of fine chemicals and pharmaceuticals .

Materials Science

In materials science, trans-4-Fluoro-1-methylpyrrolidin-3-ol could be explored for creating new polymers or coatings with unique properties conferred by the fluorine atom, such as increased resistance to solvents and chemicals. Its incorporation into materials could lead to advancements in fields like electronics, aerospace, and nanotechnology .

Propriétés

IUPAC Name |

(3S,4S)-4-fluoro-1-methylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOLWAQYIDIFME-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@H](C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Fluoro-1-methylpyrrolidin-3-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)

![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)